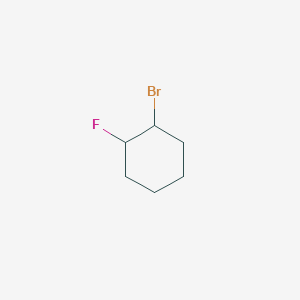

1-Bromo-2-fluorocyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It is a derivative of cyclohexane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom

Méthodes De Préparation

1-Bromo-2-fluorocyclohexane can be synthesized through several methods. One common synthetic route involves the bromination of 2-fluorocyclohexanol. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . Another method involves the fluorination of 1-bromocyclohexane using a fluorinating agent like silver fluoride (AgF) or potassium fluoride (KF) in an appropriate solvent .

Analyse Des Réactions Chimiques

1-Bromo-2-fluorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions, leading to the formation of 2-fluorocyclohexanol or 2-fluorocyclohexylamine.

Reduction Reactions: The compound can be reduced to 2-fluorocyclohexane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: Oxidation of this compound can yield products like 2-fluorocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Applications De Recherche Scientifique

1-Bromo-2-fluorocyclohexane is a fluorinated cyclohexane derivative utilized in various scientific research applications, including synthetic organic chemistry, pharmaceutical development, material science, fluorine chemistry, and environmental research . It has the molecular formula C6H10BrF and a molecular weight of 181.05 g/mol .

Scientific Research Applications

Synthetic Organic Chemistry

- This compound serves as a versatile intermediate in the synthesis of various organic molecules, enabling researchers to efficiently create complex structures .

Pharmaceutical Development

- It plays a crucial role in developing new pharmaceuticals, particularly in designing fluorinated compounds that can enhance drug efficacy and bioavailability .

Material Science

- The compound is used in the formulation of specialty polymers and materials, providing unique properties such as increased thermal stability and chemical resistance .

Fluorine Chemistry

- As a fluorinated compound, it is valuable for studying the effects of fluorine substitution on chemical reactivity and stability, which is essential for developing new fluorinated materials .

- Researchers use it to study the impact of fluorine on chemical reactivity and stability, crucial for creating new fluorinated materials .

Environmental Research

- It is also utilized in studies assessing the environmental impact of fluorinated compounds, helping to develop safer alternatives in industrial applications .

Spectroscopic studies

- This compound can be studied spectroscopically in solution and in crystals . Nuclear Magnetic Resonance (NMR) is a spectroscopic method that can be used in the study of this compound .

Mécanisme D'action

The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the compound is converted to a less oxidized state, often involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

1-Bromo-2-fluorocyclohexane can be compared with other halogenated cyclohexanes, such as:

1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and physical properties due to the larger size and lower electronegativity of chlorine.

1-Bromo-2-iodocyclohexane: Contains an iodine atom, which is even larger and less electronegative than chlorine, leading to distinct chemical behavior.

1-Chloro-2-fluorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine.

Activité Biologique

1-Bromo-2-fluorocyclohexane (CAS No. 656-57-5) is a halogenated cycloalkane with significant chemical properties that contribute to its biological activity. This compound is characterized by a molecular formula of C6H10BrF and a molecular weight of 181.05 g/mol. The presence of both bromine and fluorine atoms in its structure enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The chemical structure of this compound allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions and radical formations. The compound can undergo oxidation reactions, leading to the formation of radical cations, which can further react with other substrates, producing a variety of products.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀BrF |

| Molecular Weight | 181.05 g/mol |

| Boiling Point | 74.5 - 76.5 °C |

| CAS Number | 656-57-5 |

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity due to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of halogenated cycloalkanes demonstrated that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress within the cells, leading to apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Radical Formation : The compound can form radical species upon activation, which can initiate chain reactions leading to cellular damage.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular metabolism, affecting growth and survival.

Propriétés

Numéro CAS |

51422-74-3 |

|---|---|

Formule moléculaire |

C6H10BrF |

Poids moléculaire |

181.05 g/mol |

Nom IUPAC |

(1R,2S)-1-bromo-2-fluorocyclohexane |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1 |

Clé InChI |

AZQRVGXSORXOCR-RITPCOANSA-N |

SMILES |

C1CCC(C(C1)F)Br |

SMILES isomérique |

C1CC[C@H]([C@H](C1)F)Br |

SMILES canonique |

C1CCC(C(C1)F)Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.